N-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a unique structure combining a benzodioxole ring, an imidazo[1,2-a]pyridine core, and a methylsulfanyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Imidazo[1,2-a]pyridine Core: This involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to modulate microtubule assembly and induce apoptosis in cancer cells.
Biological Research: It is used to investigate the molecular mechanisms of cell cycle regulation and apoptosis.
Industrial Applications: It can be used as a precursor for the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The compound exerts its effects primarily by modulating microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 3-(1,3-benzodioxol-5-yl)-N-(4-(1-piperidinyl)phenyl)acrylamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its combination of a benzodioxole ring, an imidazo[1,2-a]pyridine core, and a methylsulfanyl-substituted phenyl group.
Properties
Molecular Formula |
C22H19N3O2S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-methyl-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H19N3O2S/c1-14-9-10-25-20(11-14)24-21(15-3-6-17(28-2)7-4-15)22(25)23-16-5-8-18-19(12-16)27-13-26-18/h3-12,23H,13H2,1-2H3 |
InChI Key |
YPUYVZWLIWMGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
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